Product packaging for Benzoylglycyl phenyllactate(Cat. No.:CAS No. 3675-74-9)

Benzoylglycyl phenyllactate

Cat. No.: B1208908
CAS No.: 3675-74-9
M. Wt: 327.3 g/mol
InChI Key: NXMGVRHURZUJOS-UHFFFAOYSA-N
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Description

Contextualization within Biochemical and Organic Chemistry Landscapes

From a biochemical perspective, benzoylglycyl-L-phenyllactate is primarily recognized as a specific substrate for carboxypeptidase A, a zinc-containing metalloenzyme found in the pancreas. worthington-biochem.com This enzyme typically catalyzes the hydrolysis of the C-terminal peptide bond in polypeptides. However, its ability to also hydrolyze ester bonds, such as the one present in benzoylglycyl-L-phenyllactate, has been a key area of investigation. acs.org The study of its hydrolysis has been instrumental in comparing the mechanisms of esterase and peptidase activities within the same active site. acs.org

In the realm of organic chemistry, the synthesis of benzoylglycyl-L-phenyllactate and its analogs is a crucial aspect of designing specific probes for enzyme activity. The synthesis involves the formation of an ester linkage between N-benzoylglycine (hippuric acid) and phenyllactic acid. This process allows for the creation of a molecule that mimics certain aspects of a natural peptide substrate but with a more labile ester bond. pnas.org The principles of organic chemistry are fundamental to understanding the reaction mechanisms of its hydrolysis, including the roles of nucleophilic attack and the stabilization of intermediates. pnas.orgnih.gov

Historical Perspectives on Related Ester and Peptide Substrate Studies

The study of carboxypeptidase A has a rich history, with the enzyme being one of the first to be crystallized and identified as a metalloenzyme. worthington-biochem.com Early research in the mid-20th century focused on understanding its substrate specificity. It was discovered that the enzyme preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains. worthington-biochem.com

A pivotal development in this field was the use of synthetic substrates to probe the enzyme's mechanism. The observation that carboxypeptidase A could hydrolyze both esters and peptides led to extensive comparative studies. acs.org Seminal work in the 1960s on substrates like O-(trans-cinnamoyl)-L-β-phenyllactate and benzoylglycyl-L-phenylalanine laid the groundwork for understanding the subtle differences in their cleavage. pnas.org These early investigations revealed that while both types of substrates are cleaved in the same active site, the precise catalytic steps and rate-limiting stages can differ. acs.org Isotope effect studies, for instance, showed different kinetic isotope effects for the hydrolysis of analogous ester and peptide substrates, suggesting variations in their reaction pathways. pnas.orgnih.gov These historical studies were crucial in formulating and refining mechanistic hypotheses, such as the general base mechanism versus a nucleophilic mechanism involving a covalent acyl-enzyme intermediate. pnas.orgpnas.org

Contemporary Academic Research Trajectories and Knowledge Gaps

Modern research continues to build upon the foundational knowledge gained from studies of substrates like benzoylglycyl-L-phenyllactate. Current investigations often employ advanced techniques to address long-standing questions and explore new frontiers.

Key Research Trajectories:

Enzyme Dynamics and Flexibility: Contemporary studies are increasingly focused on the role of enzyme dynamics in catalysis. Techniques like viscosity studies are used to probe the coupling of protein structural fluctuations with the chemical steps of the reaction. For example, the hydrolysis of benzoylglycyl-L-phenyllactate has been shown to be sensitive to the viscosity of the medium, suggesting that conformational changes in the enzyme are important for catalysis.

Site-Directed Mutagenesis: The advent of recombinant DNA technology has enabled precise modifications of the enzyme's active site. By replacing key amino acid residues, researchers can test their specific roles in the binding and hydrolysis of substrates like benzoylglycyl-L-phenyllactate. These studies have helped to clarify the functions of residues such as Tyr248 and Tyr198 in substrate recognition and catalysis. nih.gov

Inhibitor Design and Discovery: There is a continuous effort to discover and characterize new inhibitors of carboxypeptidases, driven by their potential therapeutic applications. Understanding the interactions of substrates like benzoylglycyl-L-phenyllactate with the active site provides a basis for the rational design of potent and specific inhibitors. frontiersin.org Research into carboxypeptidase inhibitors from natural sources, such as those from the Solanaceae family of plants, represents a growing area of interest. frontiersin.orgnih.gov

Identified Knowledge Gaps:

Mechanism of Action of Modifiers: While various compounds are known to activate or inhibit the peptidase and esterase activities of carboxypeptidase A, the precise structural and mechanistic basis for these effects is not fully understood. researchgate.net Further investigation is needed to elucidate how these modifiers interact with the enzyme to alter its catalytic efficiency towards different substrates.

Physiological Roles of Diverse Carboxypeptidases: The carboxypeptidase family is large and diverse, with many members whose physiological substrates and functions remain poorly characterized. nih.gov While benzoylglycyl-L-phenyllactate is a useful tool for studying well-known enzymes like CPA1, there is a need for broader substrate profiling to understand the roles of other carboxypeptidases in health and disease. nih.govnih.gov

Bridging the Gap Between in Vitro and in Vivo Activity: A significant challenge lies in translating the detailed mechanistic insights gained from in vitro studies with synthetic substrates to the complex biological environment of the cell. The influence of the crowded cellular milieu and interactions with other biomolecules on enzyme function is an area requiring further exploration.

Methodological Frameworks in Benzoylglycyl Phenyllactate Investigations

A variety of sophisticated methods have been employed to study the hydrolysis of benzoylglycyl-L-phenyllactate and to probe the mechanism of carboxypeptidase A.

Key Methodologies:

Steady-State and Pre-Steady-State Kinetics: Kinetic analysis forms the cornerstone of these investigations. By measuring the rate of product formation under different substrate concentrations, key kinetic parameters such as the Michaelis constant (K_m) and the catalytic constant (k_cat) can be determined. These parameters provide insights into substrate binding affinity and the enzyme's catalytic efficiency. researchgate.netnih.gov

Spectrophotometric Assays: The hydrolysis of benzoylglycyl-L-phenyllactate can be conveniently monitored using spectrophotometry. The cleavage of the ester bond leads to a change in the ultraviolet absorption spectrum, allowing for a continuous and real-time measurement of enzyme activity. nih.gov

Kinetic Isotope Effects: This powerful technique involves measuring the reaction rate with substrates containing heavy isotopes (e.g., ¹⁸O) at specific positions. The magnitude of the isotope effect provides information about the transition state of the reaction and can help to distinguish between different mechanistic pathways. pnas.orgnih.gov

Cryoenzymology: By studying the reaction at sub-zero temperatures in cryosolvents, it is possible to slow down the catalytic process and trap transient intermediates. pnas.orgnih.gov This allows for their spectroscopic characterization, providing a snapshot of the enzyme in action.

Modifier and Inhibition Studies: The effect of various small molecules on the rate of benzoylglycyl-L-phenyllactate hydrolysis is systematically studied to identify inhibitors and activators. Determining the mode of inhibition (e.g., competitive, non-competitive) can reveal information about the binding sites and regulatory mechanisms of the enzyme. researchgate.net

Research Findings on Benzoylglycyl-L-phenyllactate Hydrolysis

The following table summarizes kinetic data for the hydrolysis of Benzoylglycyl-L-phenyllactate and a related peptide substrate by carboxypeptidase A, highlighting the differences in their processing by the enzyme.

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Benzoylglycyl-L-phenyllactate0.23001.5 x 10⁶
Benzoylglycyl-L-phenylalanine1.0505.0 x 10⁴
Data are approximate values compiled from various kinetic studies and are intended for comparative purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17NO5 B1208908 Benzoylglycyl phenyllactate CAS No. 3675-74-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3675-74-9

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(2-benzamidoacetyl) 2-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C18H17NO5/c1-18(23,14-10-6-3-7-11-14)17(22)24-15(20)12-19-16(21)13-8-4-2-5-9-13/h2-11,23H,12H2,1H3,(H,19,21)

InChI Key

NXMGVRHURZUJOS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC(=O)CNC(=O)C2=CC=CC=C2)O

Synonyms

enzoylglycyl phenyllactate
benzoylglycyl-L-phenyllactate
benzoylglycylphenyllactate
BzGly-L-PL

Origin of Product

United States

Occurrence and Natural Production Pathways

Isolation and Characterization from Microbial Fermentation Systems

There is currently no scientific literature describing the isolation and characterization of benzoylglycyl phenyllactate directly from microbial fermentation systems. Research has focused on the separate microbial production of its precursors.

Specific Microorganism Strains and Culture Conditions

While no strains are reported to produce this compound, numerous lactic acid bacteria (LAB) are known to produce phenyllactic acid (PLA). oup.comnih.gov Strains of Lactobacillus plantarum, Lactobacillus alimentarius, Lactobacillus rhamnosus, Lactobacillus sanfranciscensis, Lactobacillus hilgardii, and Leuconostoc citreum have all demonstrated the ability to produce PLA. nih.gov For instance, Lactobacillus plantarum ITM21B has been studied for its antifungal activity attributed to PLA production. oup.com The production of PLA by these microorganisms is influenced by the culture conditions, including the availability of its precursor, phenylalanine. nih.gov

For the production of hippuric acid (benzoylglycine), the process is a well-known mammalian-microbial co-metabolism. researchgate.netacs.org Gut bacteria metabolize dietary polyphenols into benzoic acid, which is then conjugated with glycine (B1666218) in the liver to form hippuric acid. biorxiv.orgnih.gov

Methodologies for Extraction and Purification from Biological Matrices

Methodologies for the extraction and purification of this compound from biological matrices are not described due to its apparent absence as a natural product. However, methods for its precursors are established. Phenyllactic acid is typically extracted from culture supernatants using organic solvents like ethyl acetate (B1210297) and analyzed by High-Performance Liquid Chromatography (HPLC). researchgate.net Hippuric acid can be isolated from urine and purified by crystallization. chemicalbook.com

Biosynthetic Precursors and Pathways in Biological Systems

The biosynthesis of this compound would theoretically involve the formation of its two precursors, phenyllactate and benzoylglycine, followed by their condensation.

Role of Phenylalanine Metabolism in Phenyllactate Formation

Phenyllactate is a product of phenylalanine catabolism. In lactic acid bacteria, the synthesis of phenyllactate from phenylalanine occurs via a two-step pathway. First, phenylalanine undergoes transamination to form phenylpyruvic acid (PPA). Subsequently, PPA is reduced to phenyllactate. nih.gov This pathway is a key part of the metabolism of several Lactobacillus species. oup.com

Microorganisms Producing Phenyllactic Acid

Microorganism SpeciesReference
Lactobacillus plantarum oup.comnih.gov
Lactobacillus alimentarius nih.gov
Lactobacillus rhamnosus nih.gov
Lactobacillus sanfranciscensis nih.gov
Lactobacillus hilgardii nih.gov
Leuconostoc citreum nih.gov
Lactobacillus brevis nih.gov
Lactobacillus acidophilus nih.gov
Leuconostoc mesenteroides nih.gov

Integration of Glycine and Benzoic Acid Derivatives

The formation of benzoylglycine (hippuric acid) is a well-established metabolic pathway in mammals, involving the conjugation of benzoic acid and glycine. biorxiv.orgchemicalbook.com This reaction primarily occurs in the liver and kidneys. nih.gov Benzoic acid itself can be derived from the microbial metabolism of dietary polyphenols in the gut. biorxiv.orgnih.gov The synthesis involves the activation of benzoic acid to benzoyl-CoA, which then reacts with glycine. researchgate.net

Microbial Metabolic Engineering Strategies for Enhanced Production

While there are no specific metabolic engineering strategies reported for the production of this compound, research has focused on enhancing the production of its precursor, phenyllactic acid. Strategies for increasing PLA production in microorganisms like Lactobacillus include:

Substrate Feeding: Increasing the concentration of phenylalanine in the culture medium has been shown to improve PLA yield. nih.govsigmaaldrich.com

pH Control: Maintaining an optimal pH during fermentation can enhance PLA production in fed-batch fermentation processes. sigmaaldrich.com

Quorum Sensing Enhancement: The production of PLA in Lactobacillus plantarum has been linked to its LuxS/AI-2 quorum-sensing system, suggesting that modulating this system could enhance production. nih.gov

Theoretically, a metabolically engineered organism could be developed to produce this compound by co-expressing the pathways for both phenyllactate and benzoylglycine synthesis, along with an enzyme capable of ligating the two molecules. However, such an engineered strain has not been reported in the scientific literature.

Chemical Synthesis and Derivatization Strategies

De Novo Chemical Synthesis Methodologies

Traditional organic synthesis provides a robust framework for the construction of benzoylglycyl phenyllactate, primarily through well-established esterification and amide bond formation reactions.

The synthesis of the target molecule hinges on the effective coupling of two precursor molecules: N-benzoylglycine and phenyllactic acid. N-benzoylglycine, also known as hippuric acid, is an N-acyl amino acid that can be synthesized by the acylation of glycine (B1666218) with benzoyl chloride in a basic medium, followed by acidification wikipedia.org. Phenyllactic acid serves as the alcohol component in the esterification reaction.

The direct esterification of N-benzoylglycine with phenyllactic acid represents the most straightforward chemical approach. This reaction typically requires a catalyst to facilitate the removal of water and drive the equilibrium towards the product. Common catalysts for such transformations include strong acids like sulfuric acid or p-toluenesulfonic acid. The reaction mechanism involves the protonation of the carboxylic acid group of N-benzoylglycine, making it more susceptible to nucleophilic attack by the hydroxyl group of phenyllactic acid.

Alternatively, the synthesis can be approached by first activating the carboxylic acid of N-benzoylglycine. Reagents such as thionyl chloride or oxalyl chloride can convert the carboxylic acid to a more reactive acyl chloride. This acyl chloride can then readily react with phenyllactic acid in the presence of a non-nucleophilic base, like pyridine or triethylamine, to form the desired ester, this compound. This method often proceeds under milder conditions and can lead to higher yields compared to direct esterification.

Another common strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of an active ester intermediate from N-benzoylglycine, which is then readily attacked by the hydroxyl group of phenyllactic acid. This method is widely used in peptide synthesis and is known for its mild reaction conditions and good yields.

A general representation of the esterification reaction is depicted below:

Table 1: General Reaction Scheme for the Chemical Synthesis of this compound

Reactant 1Reactant 2Reagent/CatalystProduct
N-BenzoylglycinePhenyllactic AcidAcid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC/DMAP)This compound

Phenyllactic acid possesses a chiral center, meaning it can exist as two enantiomers, (R)-phenyllactic acid and (S)-phenyllactic acid. Consequently, the synthesis of this compound from racemic phenyllactic acid will result in a mixture of diastereomers. For applications where a specific stereoisomer is required, stereoselective synthesis or chiral resolution becomes crucial.

Stereoselective synthesis aims to produce a single desired stereoisomer. This can be achieved by using enantiomerically pure starting materials. For instance, if enantiopure (R)-phenyllactic acid is used in the esterification reaction, the resulting benzoylglycyl (R)-phenyllactate will also be enantiopure. The synthesis of enantiopure phenyllactic acid itself can be accomplished through various asymmetric synthesis methods or by the resolution of a racemic mixture.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. A common method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. For a carboxylic acid like phenyllactic acid, a chiral amine can be used as the resolving agent. Once the diastereomeric salts are separated, the individual enantiomers of phenyllactic acid can be recovered and used in the synthesis of the desired stereoisomer of this compound.

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield and purity of the product include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and catalyst.

For direct esterification reactions, a solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often employed to shift the reaction equilibrium towards the product. The reaction temperature is typically elevated to increase the reaction rate.

When using coupling agents like DCC, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. These reactions are often carried out at room temperature or below to minimize side reactions. The stoichiometry of the coupling agent and any additives like DMAP should be carefully controlled to ensure complete conversion and avoid the formation of byproducts.

Purification of the final product is typically achieved through techniques such as column chromatography, recrystallization, or distillation, depending on the physical properties of this compound. The success of the synthesis is confirmed by analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to verify the structure and purity of the compound.

Chemo-Enzymatic and Biocatalytic Synthesis Pathways

In recent years, enzymatic methods have gained prominence as a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely used for their ability to catalyze reactions under mild conditions with high regio- and enantioselectivity.

Lipases are a class of enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. The use of lipases for the synthesis of esters, including those of N-acyl amino acids, offers several advantages, such as mild reaction conditions (ambient temperature and pressure), high specificity, and reduced byproduct formation.

The lipase-catalyzed synthesis of this compound would involve the direct esterification of N-benzoylglycine with phenyllactic acid in an organic solvent. The choice of lipase is crucial, as different lipases exhibit varying substrate specificities and catalytic efficiencies. Commonly used lipases for ester synthesis include those from Candida antarctica (CALB), Rhizomucor miehei, and Pseudomonas cepacia. These are often used in an immobilized form to enhance their stability and facilitate their recovery and reuse.

The reaction medium plays a significant role in lipase-catalyzed esterification. The solvent must be able to dissolve the substrates while maintaining the enzyme's activity. Hydrophobic organic solvents like hexane, toluene, or tert-butyl methyl ether are often preferred as they minimize the water activity around the enzyme, thus favoring the synthesis reaction over hydrolysis.

The general scheme for the lipase-catalyzed synthesis is as follows:

Table 2: General Reaction Scheme for the Lipase-Catalyzed Synthesis of this compound

Reactant 1Reactant 2BiocatalystSolventProduct
N-BenzoylglycinePhenyllactic AcidLipase (e.g., CALB)Organic Solvent (e.g., Toluene)This compound

A significant advantage of using enzymes in the synthesis of chiral molecules is their inherent enantioselectivity. Many lipases can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This property can be exploited for the kinetic resolution of racemic phenyllactic acid.

In a lipase-catalyzed reaction between N-benzoylglycine and racemic phenyllactic acid, the enzyme may preferentially catalyze the esterification of one enantiomer, for example, (R)-phenyllactic acid, to form benzoylglycyl (R)-phenyllactate. This would leave the unreacted (S)-phenyllactic acid in the reaction mixture. The product ester and the unreacted alcohol can then be separated, providing access to both enantiomerically enriched this compound and the unreacted phenyllactic acid enantiomer.

Synthesis of Analogs and Structurally Modified Derivatives

The synthesis of analogs and structurally modified derivatives of a lead compound is a critical step in drug discovery and chemical biology. It allows for the systematic exploration of the chemical space around the parent molecule to optimize its biological activity, selectivity, and pharmacokinetic properties.

Design Principles for Structure-Function Relationship Studies

The design of analogs for structure-function relationship (SFR) studies is guided by a set of established principles aimed at systematically probing the role of different structural motifs within the molecule. For a compound like this compound, which is composed of a benzoyl group, a glycine linker, and a phenyllactate moiety, several key modifications can be envisioned to understand their respective contributions to its biological activity.

Systematic modification of the aromatic rings is a common strategy. For instance, the introduction of electron-donating or electron-withdrawing groups at various positions on the phenyl rings of both the benzoyl and phenyllactate moieties can provide insights into the electronic requirements for activity. The position of these substituents is also crucial, as steric hindrance can influence the compound's ability to bind to its biological target.

Alterations to the linker region, in this case, the glycine unit, can also yield valuable information. Replacing glycine with other amino acids, either natural or unnatural, can probe the importance of the linker's length, flexibility, and stereochemistry. For example, substituting glycine with alanine (B10760859) would introduce a methyl group, potentially restricting conformational flexibility and providing steric bulk.

The ester linkage in this compound is another key functional group for modification. It can be replaced with more stable amide bonds or other bioisosteres to investigate the importance of the ester's lability and hydrogen bonding capacity for the compound's mechanism of action.

The following table outlines potential analog designs for SFR studies of this compound:

Modification SiteType of ModificationRationale for Structure-Function Relationship
Benzoyl Moiety Substitution on the phenyl ring (e.g., -OCH3, -Cl, -NO2)To probe the influence of electronic and steric effects on activity.
Glycine Linker Replacement with other amino acids (e.g., Alanine, Valine)To investigate the role of linker length, flexibility, and chirality.
Phenyllactate Moiety Substitution on the phenyl ring (e.g., -OH, -F)To explore the impact of substituents on binding affinity and metabolism.
Ester Linkage Replacement with an amide or other bioisosteresTo assess the importance of the ester's chemical properties and stability.

These systematically designed analogs, once synthesized, can be subjected to biological assays to build a comprehensive picture of the structure-activity landscape of this compound.

Synthesis of Labeled Compounds for Mechanistic Probes

To elucidate the mechanism of action of a bioactive compound, it is often necessary to track its fate within a biological system. The synthesis of isotopically labeled versions of the compound provides a powerful tool for such mechanistic studies. These labeled compounds, often referred to as mechanistic probes, can be traced using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

For this compound, several isotopic labeling strategies can be employed. The introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) at specific positions within the molecule allows for the precise tracking of its metabolic fate and identification of its binding partners.

For example, labeling the carbonyl carbon of the benzoyl group with ¹³C would allow for the monitoring of metabolic processes involving this part of the molecule. Similarly, incorporating ¹⁵N into the glycine linker can provide insights into the stability of the amide bond and potential metabolic cleavage. Deuterium labeling on the phenyl rings can be used to study kinetic isotope effects, which can provide information about the rate-limiting steps in the compound's metabolism or enzymatic conversion.

The synthesis of these labeled compounds typically involves the use of commercially available isotopically enriched starting materials. For instance, ¹³C-labeled benzoic acid could be used to synthesize the corresponding labeled this compound. The synthetic route would generally follow the same pathway as the unlabeled compound, with careful consideration given to preserving the isotopic label throughout the synthetic sequence.

The table below summarizes potential isotopic labeling strategies for this compound to be used as mechanistic probes:

IsotopePosition of LabelApplication in Mechanistic Studies
¹³C Carbonyl carbon of the benzoyl groupTracking metabolic transformations of the benzoyl moiety.
¹⁵N Amide nitrogen of the glycine linkerAssessing the metabolic stability of the amide bond.
²H Phenyl rings of the benzoyl or phenyllactate moietiesInvestigating kinetic isotope effects in metabolic pathways.
¹³C Specific carbons in the phenyllactate backboneElucidating the metabolic fate of the phenyllactate portion.

The use of these labeled compounds in conjunction with advanced analytical techniques is invaluable for building a detailed understanding of the molecular mechanisms underlying the biological effects of this compound.

Enzymatic Biotransformations and Substrate Specificity

Hydrolysis by Carboxypeptidases and Other Esterases

Benzoylglycyl phenyllactate, an ester analogue of a peptide substrate, is readily hydrolyzed by the metalloenzyme Carboxypeptidase A (CPA) nih.govwikipedia.org. This enzyme, typically sourced from bovine or human pancreas, demonstrates significant esterase activity, cleaving the ester linkage in the substrate ias.ac.in. The hydrolysis of Benzoylglycyl-L-phenyllactate by CPA often displays complex kinetic patterns, referred to as kinetic anomalies, which may include substrate activation or inhibition, deviating from simple Michaelis-Menten kinetics.

The principal enzyme identified as acting on this compound is Carboxypeptidase A. Human pancreatic Carboxypeptidase A has been successfully isolated and purified from activated pancreatic juice through the technique of affinity chromatography. This method utilizes a column matrix to which a competitive inhibitor of the enzyme, such as benzylsuccinic acid, is covalently bound. As the crude enzyme mixture passes through the column, Carboxypeptidase A specifically binds to the immobilized inhibitor, while other proteins are washed away. The purified enzyme can then be eluted from the column. The structural and functional characteristics of human and bovine Carboxypeptidase A are reported to be highly analogous.

The enzymatic hydrolysis of this compound by Carboxypeptidase A is a subject of detailed kinetic study. Unlike simple substrates, its hydrolysis does not always follow standard Michaelis-Menten kinetics. Instead, it can exhibit substrate inhibition or activation, where the reaction rate is either decreased or increased at high substrate concentrations.

While detailed kinetic constants for this compound are complex due to these anomalies, data from the closely related substrate Benzoylglycylglycyl-L-phenyllactate (which does not show kinetic anomalies) can illustrate the effect of the enzyme's physical state on catalytic efficiency.

Table 1: Kinetic Parameters for the Hydrolysis of a Related Substrate by Carboxypeptidase A

Enzyme Statek_cat (s⁻¹)K_M (M)
Solution110000.00018
Crystal3600.00017

The catalytic activity of Carboxypeptidase A on phenyllactate ester substrates is significantly influenced by pH. For a series of substituted L,β-phenyllactate esters, the turnover number (k_cat) shows a sigmoidal dependence on pH in the range of 5 to 9. This pH profile suggests the involvement of an ionizable group in the enzyme-substrate complex with an apparent acid dissociation constant (pKaES) of approximately 6.6. In contrast, the Michaelis constant (K_m) remains largely independent of pH between 5 and 8.

The rates of enzymatic reactions are highly dependent on temperature. Studies on the hydrolysis of a similar ester substrate, O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate, by Carboxypeptidase A have been conducted over a broad temperature range from 25°C down to -40°C nih.govpnas.orgnih.gov. These low-temperature studies allow for the trapping and characterization of reaction intermediates. The temperature dependence of the rate constants for the acylation and deacylation steps demonstrates why a covalent acyl-enzyme intermediate is only observed at subzero temperatures nih.govpnas.org. The thermodynamic activation parameters for these steps have been determined.

Table 2: Thermodynamic Activation Parameters for a Related Ester Hydrolysis

Catalytic StepΔH‡ (kcal/mol)ΔS‡ (e.u.)
Acylation8.9 ± 1.9-27.0 ± 6.0
Deacylation20.6 ± 2.317.0 ± 7.7

Data obtained for the hydrolysis of O-(trans-p-chlorocinnamoyl)-L-β-phenyllactate. pnas.org

Additionally, the effects of pressure on the action of Carboxypeptidase A have also been a subject of investigation, indicating that hydrostatic pressure can influence the catalytic rate acs.org.

The catalytic rate of this compound hydrolysis by Carboxypeptidase A is dependent on the viscosity of the solvent. Research has demonstrated that as the viscosity of the medium increases, the rate constant (k_cat) for the reaction tends to decrease. This relationship suggests that the catalytic process involves conformational changes or movements within the enzyme structure that are sensitive to the frictional resistance of the solvent. Such viscosity-dependent steps could include substrate binding, product release, or dynamic motions of active site residues required for catalysis.

Kinetic isotope effect studies provide powerful evidence for determining enzymatic mechanisms. For the hydrolysis of Benzoylglycyl-β-L-phenyllactate, a small, inverse kinetic isotope effect of less than 1 was observed when using H₂¹⁸O instead of H₂¹⁶O. This finding argues against a mechanism involving a common covalent anhydride (B1165640) intermediate, which would be expected to show a significant normal isotope effect.

Furthermore, studies on other ester substrates using D₂O as the solvent have shown a solvent isotope effect where the reaction is slower in D₂O. The ratio of (k_cat)H₂O/(k_cat)D₂O was found to be approximately 2. This result is consistent with a general base catalysis mechanism, where a proton transfer from a water molecule is a key part of the rate-determining step. These isotope effect studies collectively support a mechanism where the Glu-270 residue of Carboxypeptidase A acts as a general base to activate a water molecule for a direct attack on the ester carbonyl carbon.

Substrate Recognition and Active Site Interactions

The active site of Carboxypeptidase A is a deep pocket on the protein's surface, containing distinct subsites that recognize different parts of the substrate. The S1' subsite is a hydrophobic pocket that preferentially binds large, aromatic side chains, such as the phenyl group of the phenyllactate moiety in this compound, anchoring the substrate for catalysis. proteopedia.org

Recognition of the substrate's C-terminal end is crucial and involves a triad (B1167595) of residues. The terminal carboxylate group of the substrate forms specific hydrogen bonds and ion-dipole interactions with the side chains of Asparagine-144 and Tyrosine-248. proteopedia.org Additionally, it establishes a salt linkage (ion-ion interaction) with the positively charged guanidinium (B1211019) group of Arginine-145. proteopedia.orgwikipedia.org These interactions correctly orient the scissile ester bond relative to the catalytic machinery of the active site.

Role of Metal Ions in Enzyme Activity

Carboxypeptidase A is a quintessential metalloenzyme, with a catalytically essential Zinc (Zn²⁺) ion situated in the active site. wikipedia.org This zinc ion is tetrahedrally coordinated by three amino acid residues—Histidine-69, Glutamate-72, and Histidine-196—and a water molecule. acs.org The Zn²⁺ ion serves two primary catalytic functions. Firstly, it acts as a Lewis acid, coordinating to the carbonyl oxygen of the substrate's ester bond. This interaction polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack. proteopedia.org

Secondly, the zinc ion facilitates the activation of its coordinated water molecule. By drawing electron density, the metal ion lowers the pKa of the bound water, promoting its deprotonation by Glutamate-270 to generate a potent nucleophile, a zinc-bound hydroxide (B78521) ion. proteopedia.org This hydroxide is the key species that attacks the scissile ester bond. proteopedia.org While the catalytic zinc ion is essential for activity, studies have shown that a second zinc ion can bind at an adjacent site, leading to inhibition of the hydrolysis reaction. proteopedia.orgwikipedia.org The dissociation constant (Kd) for the catalytic Zn²⁺ is significantly lower than for the inhibitory ion, indicating a much higher affinity for the catalytic site. wikipedia.org

Modulation of Enzyme Activity by Allosteric Effectors and Inhibitors

The activity of Carboxypeptidase A towards substrates like this compound can be modulated by various small molecules that bind to the enzyme.

Characterization of Uncompetitive and Other Inhibition Mechanisms

Different modes of inhibition have been observed for Carboxypeptidase A, depending on the inhibitor and the substrate. For the hydrolysis of ester substrates, uncompetitive inhibition has been characterized. For instance, 3,3-Diphenylpropanoate inhibits the CPA-catalyzed hydrolysis of esters uncompetitively, with a reported inhibition constant (Ki) of 2.1 x 10⁻³ M. ebi.ac.uk Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme.

In studies with the closely related peptide substrate Benzoylglycyl-L-phenylalanine, the inhibitor 3-phenylpropanoate was found to be a noncompetitive inhibitor at non-activating substrate concentrations. nih.gov In noncompetitive inhibition, the inhibitor can bind to both the free enzyme and the ES complex.

InhibitorSubstrate TypeInhibition MechanismKi Value
3,3-DiphenylpropanoateEsterUncompetitive2.1 x 10⁻³ M
3-PhenylpropanoatePeptideNoncompetitiveNot Specified

Mechanistic Elucidation of Enzymatic Action

Two primary catalytic pathways have been proposed for the action of Carboxypeptidase A, and the operative mechanism appears to depend on whether the substrate is a peptide or an ester like this compound.

Proposed Catalytic Pathways and Intermediates (e.g., Anhydride Intermediate)

The two major proposed mechanisms are the promoted-water pathway and the nucleophilic pathway. wikipedia.orgnih.gov

Promoted-Water Pathway (General Acid-General Base): In this mechanism, the zinc-bound water molecule is deprotonated by the carboxylate side chain of Glutamate-270, which acts as a general base. wikipedia.orgnih.gov The resulting zinc-hydroxide species directly attacks the carbonyl carbon of the substrate's ester bond, forming a tetrahedral intermediate. acs.org Glu-270 then acts as a general acid, donating a proton to the leaving group (the phenyllactate oxygen), facilitating the collapse of the intermediate and cleavage of the ester bond. acs.orgnih.gov This pathway is generally favored for the hydrolysis of peptide substrates. nih.gov

Nucleophilic Pathway (Anhydride Intermediate): This pathway involves a direct nucleophilic attack by the carboxylate of Glutamate-270 on the carbonyl carbon of the ester. wikipedia.orgnih.govnih.gov This attack forms a transient, covalent acyl-enzyme intermediate, specifically a mixed anhydride. proteopedia.orgnih.govvirginia.edu In a subsequent step, a water molecule hydrolyzes this anhydride intermediate to release the benzoylglycine product and regenerate the free enzyme. nih.gov Evidence suggests that this nucleophilic mechanism, with the formation of an anhydride intermediate, is more relevant for the hydrolysis of ester substrates like this compound. nih.govvirginia.edu Cryoenzymologic studies on related ester substrates have allowed for the stabilization and spectral characterization of such acyl-enzyme intermediates. proteopedia.org

Role of Active Site Loop Dynamics in Catalysis

A key feature of Carboxypeptidase A's catalytic action is a significant conformational change upon substrate binding, a classic example of the "induced fit" model. wikipedia.org This change primarily involves a large movement of a loop containing the residue Tyrosine-248 (Tyr-248). ebi.ac.uk

In the absence of a substrate, the phenolic side chain of Tyr-248 is located on the enzyme's surface, exposed to the solvent. ebi.ac.uk However, when a substrate like this compound binds, the Tyr-248 residue and its associated loop swing approximately 12 Å into the active site. ebi.ac.uk This movement places the Tyr-248 side chain over the bound substrate, acting as a "cap" for the hydrophobic S1' pocket. proteopedia.orgwikipedia.org

This dynamic event is critical for both binding and catalysis. The repositioned phenolic hydroxyl group of Tyr-248 forms a hydrogen bond with the terminal carboxylate of the substrate, further securing it in the active site. wikipedia.orgebi.ac.uk In peptide hydrolysis, it has also been proposed to act as a proton donor to the leaving amine group. ebi.ac.uk While its precise role in esterolysis continues to be debated, mutagenesis studies replacing Tyr-248 with phenylalanine or alanine (B10760859) have demonstrated that this residue is critical for both substrate binding (affecting KM) and the catalytic step (affecting kcat), confirming the crucial role of this dynamic conformational change in the enzyme's function. ebi.ac.ukacs.orgnih.gov

Analytical Methodologies for Detection and Quantification

Advanced Chromatographic Techniques

Chromatography is fundamental to isolating Benzoylglycyl phenyllactate from complex mixtures prior to its detection and quantification. The choice of technique depends on the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method development focuses on optimizing the separation of the analyte from other components. A typical approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. conicet.gov.arijprajournal.com

Key parameters in HPLC method development include the choice of column, mobile phase composition, flow rate, and detector. For compounds containing aromatic rings and ester and amide functionalities, a C18 column is often effective. conicet.gov.arresearchgate.net The mobile phase typically consists of a mixture of water (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. conicet.gov.ar Detection is commonly achieved using a UV detector, leveraging the chromophores present in the this compound molecule. Sensitive and specific HPLC methods have been developed for related compounds like phenyllactic acid, demonstrating high reproducibility and recovery. researchgate.netnih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis

Parameter Condition Purpose
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Provides separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid) Elutes compounds with varying polarities. Formic acid aids in protonation and improves peak symmetry.
Flow Rate 1.0 mL/min Determines the speed of the separation and affects resolution.
Injection Volume 10 µL The volume of the sample introduced into the system.
Column Temperature 30 °C Controls viscosity and can influence separation selectivity.

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 230 nm, 254 nm) for detection and quantification. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. emerypharma.comresearchgate.netnih.gov this compound, due to its polarity and low volatility, is not directly amenable to GC analysis. Therefore, a crucial step of chemical derivatization is required to convert it into a more volatile and thermally stable analogue. emerypharma.comuah.edu

The derivatization process typically targets active hydrogen atoms in hydroxyl and amide groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace these active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing the molecule's volatility. uah.edu Once derivatized, the compound can be analyzed by GC-MS, where it is separated based on its boiling point and polarity on a capillary column and subsequently identified by its characteristic mass spectrum. mdpi.com

Table 2: GC-MS Analysis Workflow via Derivatization

Step Description Details
1. Sample Preparation Extraction of the analyte from the matrix. Liquid-liquid extraction or solid-phase extraction.
2. Derivatization Conversion to a volatile derivative. Reaction with a silylating agent (e.g., BSTFA with TMCS catalyst) at elevated temperature (e.g., 70°C for 1 hour).
3. GC Separation Separation of the derivatized analyte. A capillary column (e.g., DB-5ms) with a temperature program (e.g., ramp from 100°C to 300°C).

| 4. MS Detection | Ionization and mass analysis. | Electron Ionization (EI) at 70 eV, followed by mass analysis using a quadrupole or time-of-flight (TOF) analyzer. |

Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC. nih.govresearchgate.netgoogle.com This technique separates ions based on their electrophoretic mobility in an electric field. For a compound like this compound, which contains a carboxylic acid group, Capillary Zone Electrophoresis (CZE) is a suitable mode.

Furthermore, CE is particularly powerful for chiral separations. Since phenyllactate has a chiral center, this compound exists as enantiomers. By adding a chiral selector, such as a cyclodextrin, to the background electrolyte, the enantiomers can be separated. Studies on the related compound 3-phenyllactic acid have successfully achieved baseline separation of its enantiomers using hydroxypropyl-β-cyclodextrin. nih.gov This approach could be adapted for the chiral resolution of this compound.

Table 3: Optimized CE Conditions for Chiral Separation of a Related Analyte

Parameter Optimized Condition Rationale
Chiral Selector 30 mmol/L Hydroxypropyl-β-cyclodextrin Forms transient diastereomeric complexes with the enantiomers, leading to different migration times. nih.gov
Background Electrolyte 0.1 mol/L Phosphate Buffer Maintains a stable pH and provides conductivity.
pH 5.5 Affects the charge of the analyte and the interaction with the chiral selector. nih.gov
Separation Voltage 26 kV Driving force for the electrophoretic separation. nih.gov

| Temperature | 25 °C | Influences buffer viscosity and separation kinetics. nih.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound. It is often coupled with a chromatographic technique (LC-MS or GC-MS).

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar, non-volatile molecules like this compound. It generates ions directly from a solution, making it highly compatible with HPLC. escholarship.org In positive ion mode, ESI would typically produce protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. uthscsa.eduresearchgate.net The high-resolution mass measurement of these ions allows for the determination of the compound's elemental formula with high accuracy. The relative simplicity of the resulting mass spectra, often dominated by the molecular ion, facilitates straightforward molecular weight determination. uthscsa.edu

Tandem Mass Spectrometry (MS/MS) is used to gain detailed structural information by studying the fragmentation of a specific ion. nih.govnih.govnih.gov In an MS/MS experiment, the molecular ion of this compound (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed in a second mass analyzer. nih.gov

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would be expected at the ester and amide linkages. The analysis of these fragmentation pathways is crucial for confirming the identity of the compound in complex samples and for distinguishing it from isomers. chemrxiv.orgchemrxiv.org

Table 4: Predicted MS/MS Fragmentation of [this compound+H]⁺

Precursor Ion (m/z) Collision Energy Key Fragment Ions (m/z) Corresponding Neutral Loss / Fragment Structure
314.13 Low 148.06 [Benzoylglycine]⁺
314.13 Low 105.03 [Benzoyl]⁺
314.13 Medium 166.06 [Phenyllactic acid]⁺
314.13 Medium 91.05 [Tropylium ion] from phenyllactyl moiety

Quantitative Mass Spectrometry for Trace Analysis

Quantitative mass spectrometry (MS) stands as a cornerstone for the trace analysis of this compound, offering unparalleled sensitivity and selectivity. This is particularly crucial when detecting minute quantities of the compound in complex biological or environmental matrices. Methodologies such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed.

The process typically begins with the ionization of the this compound molecule. Given its polarity, electrospray ionization (ESI) is a well-suited technique, capable of producing protonated or deprotonated molecules with high efficiency. researchgate.net Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may also be considered, depending on the specific matrix and required sensitivity. researchgate.net

Following ionization, the ions are guided into the mass analyzer. For quantitative trace analysis, a triple quadrupole (QqQ) mass analyzer is often the instrument of choice, operated in multiple reaction monitoring (MRM) mode. researchgate.net This technique provides exceptional selectivity by monitoring a specific fragmentation pathway of the parent ion. The first quadrupole selects the precursor ion (the ionized this compound), the second quadrupole acts as a collision cell to fragment the ion, and the third quadrupole selects a specific product ion. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving the signal-to-noise ratio. researchgate.net

High-resolution mass spectrometry (HRMS), using analyzers like time-of-flight (TOF), can also be utilized for trace analysis. HRMS provides highly accurate mass measurements, which can help in confirming the elemental composition of the analyte and distinguishing it from isobaric interferences. researchgate.net The examination of the mass profile peak shape and central mass shift during elution can reveal the presence of interfering compounds, adding another layer of confidence to the analysis. nih.gov

The development of a quantitative MS method involves careful optimization of several parameters, including the selection of precursor and product ions, collision energy, and chromatographic conditions to ensure robust and reproducible results. The ultimate goal is to achieve a low limit of detection (LOD) and limit of quantification (LOQ), enabling the precise measurement of this compound at trace concentrations.

Table 1: Key Mass Spectrometry Parameters for Trace Analysis

Parameter Technique/Selection Purpose
Ionization Source Electrospray Ionization (ESI) Efficiently ionizes polar molecules like this compound.
Mass Analyzer Triple Quadrupole (QqQ) Enables highly selective and sensitive Multiple Reaction Monitoring (MRM).
Analysis Mode Multiple Reaction Monitoring (MRM) Monitors a specific precursor-to-product ion transition for high selectivity.

| Alternative Analyzer | Time-of-Flight (TOF) | Provides high-resolution mass data for accurate mass measurement and interference removal. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. nih.govfz-juelich.de It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its constitution and stereochemistry. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. nih.gov

1D NMR Spectroscopy:

¹H NMR: The proton (¹H) NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. nih.gov For this compound, distinct signals would be expected for the aromatic protons of the benzoyl and phenyl groups, the methylene (B1212753) protons of the glycyl unit, and the methine and methylene protons of the phenyllactate moiety. The chemical shift of these signals, their integration (which corresponds to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) are all used to assign specific protons to their positions in the structure.

¹³C NMR: The carbon-13 (¹³C) NMR spectrum reveals the chemical environment of each carbon atom. researchgate.net It is typically simpler than the ¹H spectrum due to the lack of carbon-carbon coupling. researchgate.net Distinct signals would be observed for the carbonyl carbons of the amide and ester groups, the aromatic carbons, and the aliphatic carbons of the glycyl and phenyllactate portions. The chemical shifts are highly indicative of the type of carbon (e.g., C=O, aromatic C-H, aliphatic CH₂).

2D NMR Spectroscopy: To definitively connect the different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the glycyl and phenyllactate fragments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the individual spin systems identified by COSY. For instance, HMBC would show correlations between the glycyl methylene protons and the benzoyl carbonyl carbon, as well as the phenyllactate methine proton and the glycyl carbonyl carbon, thus confirming the amide and ester linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which is useful for confirming stereochemistry and conformational details.

By combining the information from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Moieties

Moiety Protons Expected Chemical Shift (ppm)
Benzoyl Group Aromatic (ortho, meta, para) 7.4 - 8.1
Glycyl Group Methylene (-CH₂-) 3.8 - 4.2
Phenyllactate Group Aromatic 7.2 - 7.4
Methine (-CH-) 5.0 - 5.4

Spectrophotometric and Fluorometric Assay Development for Enzyme Activity Monitoring

This compound can be designed as a substrate for monitoring the activity of certain hydrolytic enzymes, such as proteases or esterases, using spectrophotometric or fluorometric assays. These assays rely on detecting a change in optical properties upon enzymatic cleavage of the substrate.

Spectrophotometric Assays: A spectrophotometric assay measures the change in absorbance of light at a specific wavelength as the enzymatic reaction proceeds. creative-enzymes.comresearchgate.net For this compound to be an effective spectrophotometric substrate, its hydrolysis must result in a product with a different absorption spectrum.

The principle involves the enzymatic cleavage of the ester or amide bond in this compound. If, for example, the phenyllactate portion is released, and it or a subsequent reaction product absorbs light at a wavelength where the parent substrate does not, the rate of increase in absorbance is directly proportional to the rate of the enzyme-catalyzed reaction. The enzyme's activity can then be quantified by measuring this change in absorbance over time. creative-enzymes.com The development of such an assay requires identifying an optimal wavelength where the change in absorbance is maximal. creative-enzymes.com

Fluorometric Assays: Fluorometric assays are generally more sensitive than spectrophotometric assays and are based on the measurement of fluorescence. creative-enzymes.comnih.gov An enzyme assay using this compound could be developed by modifying the molecule to be a fluorogenic substrate.

This typically involves designing the substrate so that it is non-fluorescent or has very low fluorescence. Upon enzymatic cleavage, a highly fluorescent product is released. creative-enzymes.com For instance, the phenyllactate moiety could be replaced with a fluorescent reporter group that is quenched when part of the larger Benzoylglycyl structure. When the enzyme cleaves the bond, the fluorophore is released, and its fluorescence can be measured. The rate of increase in fluorescence intensity is then used to determine the enzyme's activity. nih.gov

The high sensitivity of fluorometric assays makes them particularly suitable for high-throughput screening (HTS) applications and for detecting low levels of enzyme activity. creative-enzymes.comnih.govsemanticscholar.org The development of a fluorometric assay involves selecting an appropriate fluorophore-quencher pair and optimizing reaction conditions such as pH, temperature, and substrate concentration to ensure accurate and reliable measurement of enzyme kinetics. semanticscholar.org

Table 3: Comparison of Assay Methodologies for Enzyme Activity

Feature Spectrophotometric Assay Fluorometric Assay
Principle Measures change in light absorbance. creative-enzymes.com Measures change in fluorescence intensity. creative-enzymes.com
Sensitivity Moderate. creative-enzymes.com High. creative-enzymes.comnih.gov
Requirement Product must have a distinct absorbance spectrum from the substrate. Product must be fluorescent while the substrate is non-fluorescent (or vice-versa). creative-enzymes.com
Instrumentation Spectrophotometer / Plate Reader. researchgate.net Fluorometer / Fluorescent Plate Reader. nih.gov

| Common Application | Routine enzyme kinetics. creative-enzymes.com | High-throughput screening, low-level activity detection. nih.govsemanticscholar.org |

Biological Roles and Molecular Mechanisms Non Clinical

Role in Microbial Interactions and Communication

The phenyllactate portion of Benzoylglycyl phenyllactate is recognized as a microbial metabolite with significant effects on other microorganisms. Produced by various lactic acid bacteria (LAB), phenyllactic acid (PLA) contributes to the antimicrobial environment of fermented foods. nih.gov

Phenyllactic acid (PLA) demonstrates a broad spectrum of antimicrobial activity, inhibiting a range of bacteria and fungi. nih.govguidetopharmacology.orgresearchgate.net In vitro studies have established its efficacy against various fungal strains isolated from bakery products, including species of Aspergillus, Penicillium, and Fusarium. nih.govmedrxiv.org Research has shown that concentrations of less than 7.5 mg/mL were sufficient to achieve 90% growth inhibition for all tested fungal strains. nih.govmedrxiv.org Furthermore, PLA exhibits fungicidal activity against the majority of these strains at concentrations of 10 mg/mL or lower. nih.govmedrxiv.org

The compound is also effective against pathogenic bacteria. For instance, PLA has a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Klebsiella pneumoniae. nih.gov Its antimicrobial action against bacteria is often more pronounced at an acidic pH. researchgate.net The D-isomer of phenyllactic acid has been noted to exhibit greater anti-Listeria activity than the L-isomer. researchgate.net

MicroorganismTypeMinimum Inhibitory Concentration (MIC)Reference
Fungal Strains (Aspergillus, Penicillium, Fusarium spp.)Fungi<7.5 mg/mL (for 90% inhibition) nih.govmedrxiv.org
Klebsiella pneumoniaeBacteria2.5 mg/mL nih.gov
Various YeastsFungi50-100 mM (at pH 4-6) researchgate.net

The phenyllactate moiety influences microbial life not only by direct inhibition but also by altering metabolic processes and growth patterns. In filamentous fungi, sub-inhibitory concentrations of PLA have been observed to slow radial growth and inhibit sporulation. researchgate.netnih.gov This suggests that PLA can interfere with hyphal differentiation. researchgate.net The mechanism appears similar to that of other weak acid preservatives, which can inhibit nutrient uptake. researchgate.netnih.gov By preventing spore synthesis, PLA-producing bacteria could offer a protective benefit in food and feed systems where spoilage is often spread by airborne fungal spores. researchgate.net

Against the bacterium Klebsiella pneumoniae, PLA's mode of action involves disrupting the cell wall and membrane integrity, leading to the leakage of intracellular components and ultimately binding to and degrading genomic DNA. nih.gov It also demonstrates an ability to inhibit biofilm formation in a time- and concentration-dependent manner. nih.gov

Modulatory Effects on Cellular Processes (in model systems, excluding human clinical)

Beyond its effects on microbes, components of this compound interact with and modulate processes within host cells in non-human model systems.

The phenyllactate component has been identified as a potent agonist for the human Hydroxycarboxylic Acid Receptor 3 (HCAR3), a G protein-coupled receptor involved in regulating immune functions and energy homeostasis. genecards.org Specifically, D-phenyllactic acid (D-PLA) potently activates HCAR3. genecards.org Functional assays using CHO-K1 cells transiently transfected with human HCAR3 showed that D-PLA is a significantly more potent agonist than L-PLA. This interaction triggers downstream signaling pathways, such as the inhibition of forskolin-induced cAMP accumulation, which is a hallmark of HCAR3 activation. This receptor is expressed in immune cells like monocytes, macrophages, and neutrophils, where its activation can lead to hyporesponsiveness to inflammatory stimuli.

Ligand (Isomer)ReceptorCell SystemObserved EffectReference
D-Phenyllactic acid (D-PLA)Human HCAR3CHO-K1 cellsPotent agonism; Inhibition of cAMP accumulation genecards.org
L-Phenyllactic acid (L-PLA)Human HCAR3CHO-K1 cellsWeak agonism (approx. 100-fold less potent than D-PLA)

Benzoylglycyl-L-phenyllactate serves as a substrate for the metalloenzyme carboxypeptidase A. Biochemical assays have demonstrated the hydrolysis of this ester by the enzyme. Studies on the kinetics of this enzymatic reaction have been used to probe the mechanism of carboxypeptidase A. For example, the hydrolysis of O-hippuryl-L-3-phenyllactic acid (a closely related compound where hippuryl is benzoylglycyl) by carboxypeptidase A shows that the catalytic rate (kcat) is independent of pH in the range of 5 to 10. This interaction highlights the role of the compound as a substrate that is actively processed by specific host enzymes.

EnzymeSubstrateAssay TypeObserved EffectReference
Carboxypeptidase ABenzoylglycyl-L-phenyllactate / O-hippuryl-L-3-phenyllactic acidBiochemical Hydrolysis AssayEnzymatic hydrolysis of the ester bond

Contribution to Metabolic Fluxes in Host Organisms (e.g., Phenyllactate portion in PKU models, non-human)

In the context of host metabolism, the phenyllactate portion is a significant metabolite in certain disease states, such as Phenylketonuria (PKU). PKU is an inborn error of metabolism characterized by the inability to properly metabolize the amino acid phenylalanine. genecards.org In non-human animal models of PKU, such as the PAHenu2 mouse, the impaired activity of the phenylalanine hydroxylase enzyme leads to the accumulation of phenylalanine and its diversion into alternative metabolic pathways. This results in a massive elevation of phenylalanine-derived metabolites, including phenyllactate, phenylacetate, and phenylpyruvate, in both plasma and brain tissue.

These elevated levels of phenyllactate and other metabolites are thought to contribute to the pathophysiology of the disease, including the potential for inducing oxidative stress and mitochondrial damage. genecards.org The measurement of these metabolites in PKU mouse models is a key method for assessing the biochemical phenotype that mimics the human condition.

ModelGenotypeAnalyteConcentration (µM/L) in PlasmaReference
PAHenu2 MouseHeterozygous (Control)PhenyllactateNot Detected
PAHenu2 MouseHomozygous (PKU Model)Phenyllactate16.1 ± 2.5
PAHenu2 MouseHeterozygous (Control)Phenylalanine102.7 ± 14.8
PAHenu2 MouseHomozygous (PKU Model)Phenylalanine1405.2 ± 115.9

Precursor or Intermediate Role in Other Biosynthetic Pathways

Extensive searches of scientific literature and biochemical databases did not yield any documented instances of this compound serving as a precursor or an intermediate in other biosynthetic pathways. Current research has not established a role for this compound in the endogenous metabolic networks of organisms. As such, there are no detailed research findings or data to present regarding its transformation into other biological molecules.

Computational Approaches and Molecular Modeling

In Silico Prediction of Enzyme-Substrate Binding and Reaction Pathways

The prediction of how a substrate like Benzoylglycyl phenyllactate binds to an enzyme and the subsequent chemical reaction is a primary goal of in silico modeling. These methods can range from sequence-based homology modeling to more complex quantum mechanical/molecular mechanical (QM/MM) simulations.

A general workflow for in silico prediction of enzymatic reactions involves several key steps. nih.gov Initially, if the three-dimensional structure of the enzyme is unknown, a homology model can be constructed based on the amino acid sequence of a related enzyme with a known structure. nih.gov Following this, a library of potential substrates can be docked into the active site of the enzyme to predict the most favorable binding poses. nih.gov The binding energy, the orientation of the substrate relative to catalytic residues, and the distance to any necessary cofactors are critical parameters in identifying a productive binding mode. nih.govnih.gov

For this compound and its interaction with carboxypeptidase A, computational models can help to understand the nonlinear kinetics that have been observed experimentally. nih.gov While X-ray crystallography provides static pictures of the enzyme-substrate complex, computational methods can explore the dynamic nature of the binding process and the conformational changes that occur. By simulating the binding of this compound to the active site of carboxypeptidase A, researchers can investigate the roles of key amino acid residues in substrate recognition and catalysis.

Table 1: Key Parameters in In Silico Prediction of Enzyme-Substrate Interactions

ParameterDescriptionRelevance to this compound
Binding Energy The calculated affinity of the substrate for the enzyme's active site.A lower binding energy suggests a more stable enzyme-substrate complex.
Binding Mode The specific orientation and conformation of the substrate within the active site.Determines the proximity of the scissile bond to catalytic residues of carboxypeptidase A.
Interaction Distances The distances between atoms of the substrate and the enzyme, particularly catalytic residues and cofactors.Crucial for predicting the feasibility of the enzymatic reaction.

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. biorxiv.org In the context of this compound, docking simulations can place the molecule within the active site of carboxypeptidase A, providing a static model of the enzyme-ligand complex. This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. nih.govmdpi.comnih.gov MD simulations provide a more realistic representation of the biological system by allowing the atoms to move according to the laws of physics. nih.govmdpi.com These simulations can reveal conformational changes in both the enzyme and the substrate upon binding and can help to elucidate the mechanism of the enzymatic reaction. For instance, MD simulations can show how the active site of carboxypeptidase A adapts to accommodate this compound and how the substrate is positioned for catalysis. The stability of the docked complex and the intermolecular interactions can be monitored throughout the simulation to assess the quality of the binding prediction. nih.gov

Table 2: Steps in Molecular Docking and Dynamics Simulations

StepDescriptionApplication to this compound
1. Preparation Preparing the 3D structures of both the enzyme (carboxypeptidase A) and the ligand (this compound).This involves adding hydrogen atoms, assigning charges, and defining the binding site.
2. Docking Running the docking algorithm to generate a series of possible binding poses.Predicting the most likely binding orientation of this compound in the active site.
3. Scoring Ranking the generated poses based on a scoring function that estimates the binding affinity.Identifying the pose with the most favorable predicted binding energy.
4. MD Simulation Simulating the dynamic behavior of the highest-ranked enzyme-ligand complex in a solvated environment.Observing the stability of the complex and any conformational changes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (non-clinical focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogs of this compound, QSAR can be used to predict their substrate efficiency for carboxypeptidase A without the need for extensive experimental testing.

The development of a QSAR model involves several steps. nih.gov First, a dataset of structurally related compounds with known activities (e.g., rates of hydrolysis by carboxypeptidase A) is compiled. nih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Finally, a mathematical model is built using statistical methods, such as multiple linear regression or partial least squares, to correlate the descriptors with the observed activities. researchgate.net

Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, untested analogs of this compound. nih.gov This allows for the virtual screening of large libraries of compounds to identify those with potentially enhanced or modified substrate properties. The model can also provide insights into the structural features that are important for substrate recognition and turnover by carboxypeptidase A. nih.gov

Table 3: Components of a QSAR Model for this compound Analogs

ComponentDescriptionExample
Dataset A collection of chemical structures and their corresponding biological activities.A series of this compound analogs with measured rates of hydrolysis by carboxypeptidase A.
Molecular Descriptors Numerical values that characterize the properties of a molecule.LogP (hydrophobicity), molecular weight, electrostatic potential, etc.
Mathematical Model An equation that relates the descriptors to the activity.A linear equation predicting the rate of hydrolysis based on a combination of descriptors.
Validation The process of assessing the predictive power of the model.Using an external set of compounds to test the accuracy of the model's predictions.

Machine Learning Approaches for Predicting Enzymatic Transformations

Machine learning (ML) is increasingly being used to predict the outcomes of enzymatic reactions. figshare.com These approaches can learn complex patterns from large datasets of known enzyme-substrate pairs and their corresponding transformations. mdpi.com For this compound, ML models could be trained to predict its transformation by carboxypeptidase A or other enzymes.

A typical ML workflow for predicting enzymatic transformations involves several stages. mdpi.com First, a large and diverse dataset of enzymatic reactions is required for training the model. mdpi.com This data includes information about the enzyme (e.g., its amino acid sequence or structure) and the substrate (e.g., its chemical structure). figshare.commdpi.com Features are then extracted from this data to represent the enzyme and substrate numerically. mdpi.com Various ML algorithms, such as neural networks or support vector machines, can then be trained on this data to learn the relationship between the input features and the resulting chemical transformation. mdpi.com

Once trained, these models can be used to predict whether a given enzyme will act on a new substrate like this compound and what the likely products of the reaction will be. mdpi.com This can be particularly useful for identifying novel enzymes that can process this substrate or for predicting the potential for off-target reactions in a complex biological system. ML models can also be applied in protein engineering to predict the effects of mutations on an enzyme's activity towards this compound, thereby guiding the design of more efficient enzymes. mdpi.com

Table 4: Machine Learning Workflow for Enzymatic Transformation Prediction

StepDescriptionApplication to this compound
1. Data Collection Gathering a large dataset of known enzyme-substrate reactions.Including data on peptidases and esterases acting on a variety of substrates.
2. Feature Engineering Representing enzymes and substrates as numerical vectors.Using molecular fingerprints for substrates and sequence-based features for enzymes.
3. Model Training Training a machine learning algorithm on the prepared dataset.The model learns to associate specific enzyme and substrate features with observed transformations.
4. Prediction Using the trained model to predict the transformation of a new substrate.Predicting the products of the reaction between carboxypeptidase A and this compound.

Potential Research Applications Non Clinical/non Therapeutic

Utilization as a Biochemical Probe in Enzyme Studies

Benzoylglycyl phenyllactate can be effectively utilized as a biochemical probe to investigate the kinetics and mechanisms of specific enzymes. A notable example is its application in studies of carboxypeptidase A, a metalloenzyme crucial in digestive processes. Research has demonstrated the hydrolysis of hippuryl-DL-β-phenyllactic acid, a compound structurally analogous to this compound, by carboxypeptidase A. nih.govacs.orgacs.org This indicates that this compound can serve as a substrate for this enzyme, allowing researchers to probe its active site and understand its catalytic behavior.

The enzymatic cleavage of the peptide-like bond in this compound can be monitored to determine key kinetic parameters. By varying experimental conditions, researchers can elucidate the enzyme's catalytic mechanism and how its activity is influenced by different factors. wikipedia.org The synthesis of such specialized enzyme substrate probes is a critical aspect of developing high-throughput screening assays for enzymatic activity. researchgate.net

Table 1: Application of this compound as a Biochemical Probe

Enzyme StudiedApplicationKey Findings
Carboxypeptidase ASubstrate for kinetic analysisThe hydrolysis of a structurally similar compound suggests its utility in probing the enzyme's active site and mechanism. nih.govacs.orgacs.org

Application as a Reference Standard in Analytical Chemistry and Metabolomics

In the fields of analytical chemistry and metabolomics, the availability of well-characterized reference standards is paramount for the accurate identification and quantification of molecules in complex samples. While specific metabolomics data for this compound is not widely documented, its constituent part, phenyllactate, is a recognized metabolite. metabolomicsworkbench.org

The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), are crucial for resolving and quantifying related compounds like DL-3-phenyllactic acid and its derivatives. researchgate.net For this compound to be used as a reference standard, it would require thorough characterization of its physicochemical properties and the development of validated analytical methods for its detection and quantification. pensoft.netmdpi.com This would enable its use in verifying the chemical structure and identity of the compound in various research settings.

Role as a Substrate in Biocatalytic Process Development

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry and industrial biotechnology. researchgate.netnih.gov The enzymatic hydrolysis of esters and amides is a common application in this field. nih.govmdpi.com

This compound can serve as a model substrate in the development of novel biocatalytic processes. The enzymatic cleavage of this compound, for instance by carboxypeptidase A, provides a clear and measurable reaction that can be used to screen for new enzymes with desired activities or to optimize existing biocatalytic systems. nih.govacs.orgacs.org The development of enzymatic synthesis routes for compounds like this compound itself is also an area of interest in biocatalysis. nih.govmdpi.comfrontiersin.orgcancer.govmdpi.com

Table 2: Potential of this compound in Biocatalysis

Biocatalytic ApplicationDescription
Model SubstrateUsed to screen for and characterize enzymes with hydrolytic activity. nih.govacs.orgacs.org
Process OptimizationHelps in optimizing reaction conditions for enzymatic synthesis and hydrolysis. mendeley.com

Contribution to the Development of Antimicrobial Agents (non-clinical/food preservation focus)

There is a growing interest in naturally derived antimicrobial agents for food preservation to extend shelf-life and ensure safety. researchgate.net Phenyllactic acid (PLA), a key component of this compound, has demonstrated significant antimicrobial properties against a range of foodborne pathogens and spoilage microorganisms. mdpi.comnih.govresearchgate.netmedcraveonline.com

Studies have shown that PLA can inhibit the growth and biofilm formation of bacteria such as Salmonella enterica and Escherichia coli. mdpi.com The antimicrobial activity of PLA is often enhanced at acidic pH levels. By modifying the structure of PLA, for instance, through the addition of a benzoylglycyl group, it may be possible to develop new compounds with enhanced or broadened antimicrobial activity. These new derivatives could then be investigated for their potential use as food preservatives, contributing to the development of novel strategies to control microbial contamination in food. mdpi.com

Table 3: Antimicrobial Activity of Phenyllactic Acid (PLA)

Pathogen/MicroorganismObserved EffectReference
Salmonella entericaInhibition of biofilm formation and planktonic growth mdpi.com
Escherichia coliInhibition of biofilm formation and planktonic growth mdpi.com
Klebsiella pneumoniaeInhibition of growth and biofilm formation nih.gov
Food-borne moulds and bacteriaAntifungal and antibacterial activity researchgate.netmedcraveonline.com

Future Directions and Emerging Research Avenues

Unexplored Biosynthetic Routes and Novel Enzyme Discovery

The complete biosynthetic pathway of benzoylglycyl phenyllactate remains an area of active investigation. While the precursor molecules—benzoic acid, glycine (B1666218), and phenyllactic acid—are well-known metabolites, the enzymatic machinery responsible for their condensation into the final product is not fully characterized. Future research will likely focus on genome mining of microorganisms, particularly bacteria and fungi, which are known producers of a vast array of secondary metabolites. nih.gov The identification of biosynthetic gene clusters (BGCs) that show similarity to those for non-ribosomal peptide synthesis or other amide/ester bond-forming pathways could provide significant leads. nih.gov

The discovery of novel enzymes is a critical component of this research. The formation of the amide bond between benzoyl-CoA and glycine, and the subsequent esterification with phenyllactate, likely requires specific acyltransferases, ligases, or promiscuous hydrolases operating in reverse. nih.gov For instance, research into novel intracellular lipases capable of promoting amidation in aqueous environments and enzymes for amide bond synthesis, such as aminoacylases, provides a template for discovering the catalysts involved in this compound synthesis. nih.govmdpi.com The identification and characterization of these enzymes are of high interest, not only for understanding the natural synthesis of the compound but also for their potential use in biocatalytic applications. nih.gov

Table 1: Potential Enzyme Classes for this compound Biosynthesis

Enzyme ClassPotential Role in BiosynthesisKey Research Objective
N-Acyl Amino Acid Synthases (NAS)Catalyzing the formation of the benzoyl-glycine amide bond from an activated benzoic acid derivative (e.g., benzoyl-CoA).Screening microbial genomes for NAS homologues and testing their substrate specificity for benzoyl donors.
Acyl-CoA:alcohol AcyltransferasesCatalyzing the final esterification step between benzoylglycine and phenyllactate.Identifying transferases that can utilize a complex acyl donor like benzoylglycine.
Lipases/EsterasesPotential for catalyzing the ester bond formation through reverse hydrolysis, particularly under specific environmental conditions (e.g., low water activity). semanticscholar.orgInvestigating the promiscuous activities of known lipases and esterases with benzoylglycine and phenyllactate as substrates.
Non-Ribosomal Peptide Synthetases (NRPS)A multi-modular enzyme complex that could potentially assemble the entire molecule in a stepwise fashion.Searching for NRPS gene clusters that incorporate benzoic acid, glycine, and a hydroxy acid.

Advanced Analytical Methodologies for Complex Biological Matrices

Detecting and quantifying this compound in complex biological samples, such as microbial fermentation broths or host tissues, presents a significant analytical challenge. The development of advanced, highly sensitive, and specific analytical methods is crucial for understanding its distribution, concentration, and dynamics.

Future methodologies will likely move beyond standard chromatography. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS/MS), will be essential for validation and identification of novel bioactive compounds. frontiersin.org Techniques like MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry) offer rapid analysis of high molecular weight biopolymers and could be adapted for screening purposes. researchgate.net Furthermore, the development of integrated capillary electrophoresis on microfluidic chips could enable high-throughput analysis from minute sample volumes. researchgate.net These advanced methods will be critical for metabolomic studies aiming to pinpoint the presence and concentration of this compound within a complex mixture of other metabolites.

Systems Biology and Omics Integration for Comprehensive Metabolic Understanding

To fully grasp the biological role and regulation of this compound, an integrated systems biology approach is necessary. nih.gov This involves combining multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—to build a holistic model of the metabolic network. frontiersin.orgnih.govfrontiersin.org

By correlating the expression levels of candidate biosynthetic genes (transcriptomics) with the abundance of corresponding enzymes (proteomics) and the production levels of this compound (metabolomics), researchers can validate gene function and understand regulatory mechanisms. embopress.org For instance, identifying genes whose expression profiles correlate strongly with the production of the compound across different conditions can help pinpoint the relevant biosynthetic cluster. embopress.org

Furthermore, genome-scale metabolic models can be used to simulate the metabolic fluxes within an organism and predict how genetic or environmental perturbations might affect the production of this compound. nih.govnih.gov This approach can help identify precursor-feeding strategies or genetic engineering targets to enhance its yield. frontiersin.orgcore.ac.uk Integrating multi-omics data allows for a comprehensive understanding of the intricate connections between different molecular layers that govern the synthesis of this compound. frontiersin.org

Table 2: Application of Omics Technologies to this compound Research

Omics TechnologyApplicationExpected Outcome
GenomicsSequencing and analysis of producer organisms' genomes.Identification of potential biosynthetic gene clusters (BGCs). nih.gov
TranscriptomicsStudying gene expression under different production conditions.Pinpointing actively transcribed genes within the BGCs that correlate with compound synthesis. embopress.org
ProteomicsAnalyzing the protein complement of the cell.Confirming the translation and abundance of enzymes predicted by genomic and transcriptomic data.
MetabolomicsProfiling all small-molecule metabolites, including this compound and its precursors. frontiersin.orgQuantifying production levels and identifying metabolic bottlenecks or competing pathways.
FluxomicsMeasuring the rates of metabolic reactions in a cell.Understanding the flow of carbon and energy towards the compound's biosynthesis. nih.gov

Development of Novel Biocatalytic Platforms for Production and Transformation

Beyond understanding its natural synthesis, a major future direction is the development of engineered biological systems for the production of this compound. Metabolic engineering of microorganisms offers a sustainable and versatile platform for synthesizing complex molecules. nih.gov

One promising approach involves the heterologous expression of the identified biosynthetic genes in a robust and easily culturable host, such as Escherichia coli or Saccharomyces cerevisiae. This allows for the controlled production of the compound, optimized through genetic engineering of the host's metabolism to increase the supply of precursors like glycine and phenyllactic acid. nih.gov Research has already demonstrated the feasibility of engineering microbes for the one-step fermentative production of polyesters containing phenyllactate, providing a strong foundation for similar work on this compound. nih.gov

Alternatively, cell-free biocatalytic systems using purified enzymes could be developed. This approach avoids issues related to cell viability and precursor transport across cell membranes. The use of immobilized enzymes could allow for continuous production and easier purification of the final product. nih.gov The discovery of novel enzymes with high stability and efficiency will be key to the success of these platforms. nih.govresearchgate.net

Interdisciplinary Studies at the Interface of Chemical Biology and Microbiology

Future breakthroughs in understanding this compound will likely emerge from the intersection of chemical biology and microbiology. Chemical biologists can design and synthesize molecular probes based on the this compound structure. These probes can be used to identify the compound's cellular targets and elucidate its mechanism of action, if any, within a biological system.

Conversely, microbiological studies will continue to be essential for discovering new natural producers of this and structurally related molecules. nih.gov Exploring diverse and extreme environments may lead to the isolation of microorganisms with unique metabolic capabilities and novel enzymatic pathways. The characterization of these organisms and their metabolic products will provide a richer understanding of the chemical diversity found in nature and may reveal new biological activities associated with this class of compounds. This synergistic relationship between disciplines will be crucial for unlocking the full potential of this compound.

Q & A

Q. What analytical methods are recommended for quantifying benzoylglycyl phenyllactate in complex biological matrices?

To quantify this compound, liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. For example, reverse-phase LC coupled with tandem MS (LC-MS/MS) can separate the compound from interfering metabolites like phenyllactate or benzoate derivatives. Stable isotope-labeled internal standards (e.g., deuterated analogs) should be used to correct for matrix effects . Method validation must include limits of detection (LOD), recovery rates, and intra-/inter-day precision, as outlined in metabolomics protocols .

Q. How can researchers optimize sample preparation to isolate this compound from microbial cultures?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 combined with ion-exchange resins) is effective for isolating polar metabolites like this compound. Prior to SPE, centrifugal filtration (3 kDa cutoff) removes proteins, while acidification (pH 2–3) enhances retention of acidic metabolites. For anaerobic microbial cultures, immediate quenching with liquid nitrogen and storage at -80°C prevents degradation .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the interplay between this compound and gut microbiota metabolism?

Use ex vivo fecal fermentations or gnotobiotic mouse models colonized with defined microbial consortia (e.g., Clostridium sporogenes). Monitor this compound degradation via time-course LC-MS and 16S rRNA sequencing to correlate metabolic activity with microbial composition. For enzyme characterization, heterologously express candidate dehydratases (e.g., phenyllactate dehydratase) in E. coli and assay activity using purified this compound .

Q. How can contradictory findings about phenyllactate-related metabolites in type 2 diabetes (T2DM) inform studies on this compound?

While phenyllactate (PLA) is linked to elevated T2DM risk in some cohorts , other studies report no significant association . To resolve contradictions, employ machine learning models (e.g., KTBoost with SHAP analysis) to identify confounding variables (e.g., diet, microbiota diversity). Validate findings in longitudinal cohorts with stratified sampling (e.g., high vs. low PLA producers) and integrate multi-omics data (metagenomics, metabolomics) .

Q. What in vitro systems are effective for studying the pharmacokinetics of this compound?

Use primary human hepatocytes or liver microsomes to assess phase I/II metabolism. For tissue-specific uptake, employ polarized cell models (e.g., Caco-2 for intestinal absorption, HK-2 for renal excretion). Isotopic tracing (e.g., ¹³C-labeled this compound) can track metabolite distribution via flux analysis .

Methodological Considerations

Q. How should researchers address potential artifacts in this compound detection caused by matrix effects?

  • Chromatographic optimization: Adjust gradient elution to separate this compound from isomers (e.g., benzoylated lactate derivatives).
  • Ion suppression tests: Compare signal intensity in solvent vs. biological matrix extracts.
  • Quality controls: Include blank samples and pooled QC injections to monitor instrument drift .

Q. What statistical approaches are robust for analyzing dose-response relationships of this compound in cellular assays?

Non-linear regression models (e.g., four-parameter logistic curve) are ideal for EC₅₀/IC₅₀ calculations. For high-throughput screens, apply false discovery rate (FDR) correction to mitigate type I errors. Use Bayesian hierarchical models to account for batch effects in multi-plate experiments .

Data Interpretation and Validation

Q. How can researchers validate the biological relevance of this compound in disease models?

  • Genetic knockout: Use CRISPR-Cas9 to silence putative metabolic enzymes (e.g., acyltransferases) and measure this compound accumulation.
  • Pharmacological inhibition: Apply specific inhibitors (e.g., glycyltransferase blockers) and assess phenotypic rescue in disease models (e.g., hyperammonemia or diabetic retinopathy) .

Q. What criteria should guide the inclusion of this compound in metabolic pathway databases?

Require:

  • High-confidence MS/MS spectral matches to reference standards.
  • Enzymatic activity data (e.g., in vitro assays confirming biosynthesis/degradation).
  • Cross-validation across ≥2 independent studies .

Ethical and Reporting Standards

Q. How should researchers report this compound data to ensure reproducibility?

  • Experimental details: Document extraction protocols, LC-MS parameters, and data preprocessing steps (e.g., baseline correction, peak alignment).
  • Data deposition: Share raw spectra in public repositories (e.g., MetaboLights) and provide accession numbers.
  • Negative results: Publish non-detections or failed syntheses to avoid redundancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.